2,3,5,6,8,8,9,10,10-Nonachlorobornane
Overview
Description
2,3,5,6,8,8,9,10,10-Nonachlorobornane is a highly chlorinated organic compound with the molecular formula C10H9Cl9. It is a derivative of bornane, a bicyclic hydrocarbon, and is known for its high stability and persistence in the environment. This compound is also referred to as a toxaphene congener, specifically Parlar 50 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves the chlorination of bornane derivatives. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The process involves multiple steps of chlorination to achieve the high degree of chlorination observed in the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in large reactors where bornane derivatives are continuously chlorinated until the desired level of chlorination is achieved. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8,8,9,10,10-Nonachlorobornane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.
Major Products Formed
Oxidation: Formation of chlorinated carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated bornane derivatives.
Substitution: Formation of mixed halogenated bornane derivatives.
Scientific Research Applications
2,3,5,6,8,8,9,10,10-Nonachlorobornane has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of chlorinated organic compounds.
Biology: Studied for its effects on biological systems, particularly its persistence and bioaccumulation in the environment.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of pesticides and other chemical products due to its high stability and effectiveness
Mechanism of Action
The mechanism of action of 2,3,5,6,8,8,9,10,10-Nonachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the nervous system, where it interferes with the transmission of nerve impulses. This is achieved through the inhibition of ion channels and receptors, leading to neurotoxic effects .
Comparison with Similar Compounds
2,3,5,6,8,8,9,10,10-Nonachlorobornane is unique due to its high degree of chlorination and stability. Similar compounds include:
2,3,5,6,8,8,9,10-Octachlorobornane: Slightly less chlorinated and less stable.
2,3,5,6,8,8,9,10,10-Decachlorobornane: More chlorinated but with similar stability.
2,3,5,6,8,8,9,10,10-Nonachlorocamphene: Similar structure but different base hydrocarbon
These compounds share similar properties but differ in their degree of chlorination and specific applications.
Properties
IUPAC Name |
(2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTWAJXDCVGTJO-DVEWFSKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985486 | |
Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66860-80-8, 151851-10-4 | |
Record name | 2,3,5,6,8,8,9,10,10-Nonachlorobornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066860808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | B-9-1679 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N53S35030 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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